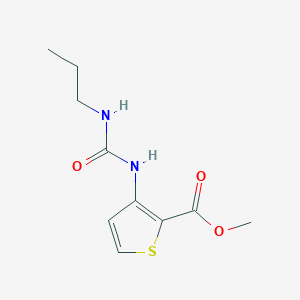

Methyl 3-(3-propylureido)thiophene-2-carboxylate

Description

Contextualization of Thiophene-2-carboxylate (B1233283) Scaffolds in Modern Chemical Research

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. derpharmachemica.com Its derivatives are integral to a multitude of pharmacologically active compounds. derpharmachemica.com The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural framework that is recurrently found in successful drugs. nih.gov This is due to its electronic properties and ability to act as a bioisostere for other aromatic rings like benzene, often leading to improved biological activity or better physicochemical properties. nih.gov

The thiophene-2-carboxylate moiety, specifically, provides a synthetically accessible handle for further molecular modifications and can participate in crucial binding interactions with biological targets. wikipedia.org This scaffold is found in numerous approved drugs and serves as a building block in the development of new therapeutic agents and functional materials. nih.govwikipedia.org

Significance of Urea-Based Pharmacophores in Medicinal and Agrochemical Chemistry

The urea (B33335) functional group, characterized by a carbonyl flanked by two nitrogen atoms, is of paramount importance in the design of bioactive molecules. mdpi.com Its ability to form strong and directional hydrogen bonds allows for high-affinity interactions with biological receptors, such as enzymes and proteins. This hydrogen bonding capacity is a key reason for the prevalence of urea derivatives in both medicinal and agrochemical applications.

In medicinal chemistry, the urea moiety is a component of numerous approved drugs, including kinase inhibitors for cancer therapy. mdpi.com In the agrochemical sector, urea-based compounds are widely used as herbicides and insecticides, owing to their ability to disrupt essential biological processes in target organisms.

Rationale for the Specific Investigation of Methyl 3-(3-propylureido)thiophene-2-carboxylate

The specific combination of the thiophene-2-carboxylate scaffold with a 3-propylureido substituent in Methyl 3-(3-propylureido)thiophene-2-carboxylate presents a compelling case for detailed investigation. The rationale is built upon the established activities of closely related compounds. For instance, derivatives of 2-ureido thiophene carboxamide have been identified as potent checkpoint kinase inhibitors, which are targets in cancer therapy. The structural arrangement in the target molecule suggests the potential for similar biological activities.

The propyl group on the urea moiety allows for the exploration of lipophilic interactions within binding sites, potentially influencing potency and selectivity. The methyl ester provides a site for potential metabolic conversion to a carboxylic acid, which could alter the compound's pharmacokinetic profile. Therefore, the investigation of this specific molecule is driven by the hypothesis that the synergistic combination of its structural features could lead to novel biological or material properties.

Historical Perspective and Precursory Research on Related Compounds

The historical context for Methyl 3-(3-propylureido)thiophene-2-carboxylate is rooted in the independent development of thiophene and urea chemistry. Thiophene was first discovered in 1882 as a contaminant in benzene, and its chemistry has been extensively explored since. derpharmachemica.com The synthesis of urea by Friedrich Wöhler in 1828 is considered a landmark event in the history of organic chemistry.

Precursory research that informs the study of the target compound includes the development of synthetic methodologies for 3-aminothiophene-2-carboxylates, which are key precursors. google.com The reaction of these amino-thiophenes with isocyanates to form urea derivatives is a well-established synthetic transformation. Early work on the synthesis of halogenated 2-thiophenecarboxylic acid derivatives for use as building blocks in insecticides also provides a relevant historical backdrop. beilstein-journals.org

Overview of Current Academic Research Directions for the Compound Class

Current academic research on compounds related to Methyl 3-(3-propylureido)thiophene-2-carboxylate is vibrant and multifaceted. A significant focus is on the discovery of new therapeutic agents. For example, recent studies have explored 2-ureidothiophene-3-carboxylic acids as dual inhibitors of bacterial RNA polymerase and viral reverse transcriptase, highlighting the potential for developing novel anti-infective agents.

Another prominent research direction is in the field of oncology, with ongoing efforts to develop thiophene-urea derivatives as inhibitors of various protein kinases that are implicated in cancer progression. nih.gov The structure-activity relationships of these compounds are being investigated to optimize their potency and selectivity. Furthermore, the application of thiophene derivatives in materials science, such as in the development of organic electronics, remains an active area of research. nih.gov

Detailed Research Findings

While specific experimental data for Methyl 3-(3-propylureido)thiophene-2-carboxylate is not extensively published, a plausible synthetic route and expected properties can be inferred from related compounds.

A likely synthesis would involve a two-step process starting from Methyl 3-aminothiophene-2-carboxylate. This precursor would first be synthesized, followed by a reaction with propyl isocyanate to form the final ureido product.

Table 1: Proposed Synthesis of Methyl 3-(3-propylureido)thiophene-2-carboxylate

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Commercially available starting materials | Gewald reaction or similar cyclization | Methyl 3-aminothiophene-2-carboxylate |

| 2 | Methyl 3-aminothiophene-2-carboxylate, Propyl isocyanate | Anhydrous solvent (e.g., THF or DCM), optional base (e.g., triethylamine) | Methyl 3-(3-propylureido)thiophene-2-carboxylate |

The chemical properties of the target compound can be predicted based on its structure. The presence of the urea and ester functional groups would make it a polar molecule, likely soluble in common organic solvents. The N-H protons of the urea group and the carbonyl oxygen atoms would be key sites for hydrogen bonding.

Table 2: Predicted Physicochemical Properties of Methyl 3-(3-propylureido)thiophene-2-carboxylate

| Property | Predicted Value/Characteristic |

| Molecular Formula | C10H14N2O3S |

| Molecular Weight | 242.30 g/mol |

| Appearance | Likely a solid at room temperature |

| Key Functional Groups | Thiophene, Ester, Urea |

| Hydrogen Bond Donors | 2 (N-H groups) |

| Hydrogen Bond Acceptors | 3 (C=O groups) |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(propylcarbamoylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-3-5-11-10(14)12-7-4-6-16-8(7)9(13)15-2/h4,6H,3,5H2,1-2H3,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICSWMJHWXQJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=C(SC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Methyl 3 3 Propylureido Thiophene 2 Carboxylate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Methyl 3-(3-propylureido)thiophene-2-carboxylate suggests a primary disconnection at the urea (B33335) linkage. This bond can be readily formed through the reaction of an amine with an isocyanate. This leads to two key precursors: Methyl 3-aminothiophene-2-carboxylate and propyl isocyanate. The synthesis of the latter is well-established. Therefore, the central challenge lies in the efficient construction of the substituted 3-aminothiophene-2-carboxylate core.

This core intermediate can be further disconnected through various classical and modern synthetic strategies for thiophene (B33073) ring formation. These approaches typically involve the reaction of acyclic precursors containing the necessary carbon, sulfur, and nitrogen elements, which then cyclize to form the desired heterocyclic system.

Synthetic Strategies for the Thiophene-2-carboxylate (B1233283) Core Formation

Classical Hantzsch-Type Condensations

While the classical Hantzsch thiophene synthesis typically involves the reaction of α-haloketones with β-ketoesters and a sulfur source, variations of this approach can be adapted for the synthesis of 3-aminothiophene derivatives. A more relevant and widely used method for this specific substitution pattern is the Gewald aminothiophene synthesis . This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. For the synthesis of Methyl 3-aminothiophene-2-carboxylate, a suitable α-mercaptoacetate derivative could react with a β-enaminonitrile, followed by cyclization.

Another classical approach is the Fiesselmann thiophene synthesis , which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. tandfonline.com This method can lead to the formation of 3-hydroxythiophene-2-carboxylates, which could then be converted to the desired 3-amino derivative.

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic methodologies offer powerful alternatives for the construction of the thiophene core, particularly through palladium-catalyzed cross-coupling reactions. These methods often provide greater functional group tolerance and milder reaction conditions.

One potential strategy involves the Buchwald-Hartwig amination . This would entail the coupling of a 3-halothiophene-2-carboxylate derivative with an ammonia (B1221849) equivalent or a protected amine, catalyzed by a palladium-phosphine complex. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

Alternatively, a palladium-catalyzed direct arylation approach could be employed. For instance, direct C-H functionalization at the 3-position of a suitable thiophene-2-carboxylate precursor with an aminating agent could lead to the desired product. researchgate.net Research has shown that direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate can be achieved, indicating the feasibility of such C-H activation strategies on this ring system. researchgate.net

Novel Cyclization Reactions

Recent advances in organic synthesis have led to the development of novel cyclization reactions for the construction of highly substituted thiophenes. An atom-economical approach involves the conjugate addition of a thiol to an alkynenitrile followed by a modified Thorpe-Ziegler cyclization to furnish 3-aminothiophene-2-carboxylate esters. researchgate.net

Another innovative strategy is the use of domino reactions. For instance, an efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been reported, which could potentially be adapted for the synthesis of the non-annulated thiophene core. nih.gov Furthermore, recent literature highlights various metal-catalyzed or base-promoted heterocyclizations of functionalized alkynes containing a sulfur moiety as a direct and atom-economical route to substituted thiophenes. mdpi.com

Introduction and Functionalization of the Propylureido Moiety

Once the Methyl 3-aminothiophene-2-carboxylate core has been synthesized, the final step is the introduction of the propylureido group at the 3-position. This is typically achieved through the reaction of the amino group with a suitable propyl isocyanate precursor.

Reaction Conditions for Urea Formation

The formation of the urea linkage is generally a straightforward and high-yielding reaction. The reaction of Methyl 3-aminothiophene-2-carboxylate with propyl isocyanate is expected to proceed under mild conditions.

Table 1: Typical Reaction Conditions for Urea Formation

| Parameter | Condition |

|---|---|

| Solvent | Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile. |

| Temperature | Typically room temperature, although gentle heating may be required in some cases. |

| Catalyst | Often proceeds without a catalyst, but a non-nucleophilic base like triethylamine (B128534) may be added to scavenge any acidic impurities. |

| Stoichiometry | A slight excess of propyl isocyanate may be used to ensure complete conversion of the starting amine. |

The progress of the reaction can be monitored by standard techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product can be isolated and purified using conventional methods like crystallization or column chromatography.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Methyl 3-(3-propylureido)thiophene-2-carboxylate |

| Methyl 3-aminothiophene-2-carboxylate |

| Propyl isocyanate |

| Triethylamine |

| Tetrahydrofuran (THF) |

| Dichloromethane (DCM) |

| Acetonitrile |

| Elemental sulfur |

| Thioglycolic acid |

| 3-Halothiophene-2-carboxylate |

| 3-Hydroxythiophene-2-carboxylate |

| 2-chloro-5-nitro benzonitrile |

| 2,5-dihydroxy-1,4-dithiane |

| Sodium bicarbonate |

| Methanol (B129727) |

| Ethanol |

| 5-methylcyclohexane-1,3-dione |

| 5,5-dimethylcyclohexane-1,3-dione |

| 5-propylcyclohexane-1,3-dione |

| Phenyl-substituted cyclohexanedione |

Optimization of Reaction Yields and Purity

The efficient synthesis of Methyl 3-(3-propylureido)thiophene-2-carboxylate hinges on the optimization of reaction conditions to maximize yield and ensure high purity. The primary route to this compound involves the reaction of Methyl 3-aminothiophene-2-carboxylate with propyl isocyanate. Key parameters that can be adjusted to enhance the reaction outcome include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts.

The stoichiometry of the reactants, specifically the ratio of Methyl 3-aminothiophene-2-carboxylate to propyl isocyanate, can also significantly impact the yield. Using a slight excess of the isocyanate may drive the reaction to completion, but a large excess could lead to purification challenges. The addition of a non-nucleophilic base as a catalyst can also be explored to facilitate the reaction.

To illustrate the optimization process, a hypothetical data table is presented below, showcasing how different parameters could be varied to improve the synthesis of the target compound.

| Entry | Solvent | Temperature (°C) | Reactant Ratio (Amine:Isocyanate) | Catalyst (mol%) | Yield (%) | Purity (%) |

| 1 | Dichloromethane | 25 | 1:1 | None | 75 | 90 |

| 2 | Tetrahydrofuran | 25 | 1:1 | None | 80 | 92 |

| 3 | Tetrahydrofuran | 50 | 1:1 | None | 85 | 88 |

| 4 | Tetrahydrofuran | 25 | 1:1.1 | None | 88 | 95 |

| 5 | Tetrahydrofuran | 25 | 1:1.1 | Triethylamine (5) | 92 | 97 |

Esterification and Transesterification Techniques for Methyl Ester Formation

The methyl ester functionality in Methyl 3-(3-propylureido)thiophene-2-carboxylate is a key structural feature. Should the synthesis start from the corresponding carboxylic acid, 3-(3-propylureido)thiophene-2-carboxylic acid, several esterification techniques could be employed for the formation of the methyl ester.

The most common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. cerritos.edursc.orgmasterorganicchemistry.combeilstein-journals.orguci.educommonorganicchemistry.com This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to use a large excess of methanol or to remove the water formed during the reaction. masterorganicchemistry.combeilstein-journals.orguci.edu

Alternative methods for esterification that avoid the use of strong acids and can be performed under milder conditions include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the Steglich esterification, which employs DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Another approach is the reaction of the carboxylate salt with an alkylating agent, such as methyl iodide.

Transesterification is another viable technique if a different ester of the thiophene carboxylic acid is available. In this process, the starting ester is treated with methanol in the presence of an acid or base catalyst to exchange the alkyl group of the ester.

Stereoselective Synthesis of Enantiomeric Forms (if applicable to chiral analogs)

Methyl 3-(3-propylureido)thiophene-2-carboxylate itself is not a chiral molecule as it does not possess any stereocenters. However, the synthesis of chiral analogs, where a stereocenter is introduced into the propyl group or at other positions of the thiophene ring, would necessitate stereoselective synthetic methods.

For instance, if a chiral amine containing a stereocenter in the propyl group were used as a starting material, the resulting ureido-thiophene would be chiral. The synthesis of such chiral amines can be achieved through various asymmetric synthesis strategies, including the use of chiral catalysts or chiral auxiliaries. Amino acids, being readily available chiral building blocks, are often employed in the synthesis of chiral compounds. nih.gov

The development of diastereoselective reactions is another approach to creating chiral molecules. For example, a rhodium(III)-catalyzed asymmetric annulation of benzamides with acrylic esters has been used to synthesize chiral isoindolinones with good diastereoselectivity. princeton.edu Similar strategies could potentially be adapted for the synthesis of chiral thiophene derivatives. The separation of enantiomers from a racemic mixture using chiral chromatography is also a common practice to obtain enantiomerically pure compounds.

Green Chemistry Principles in the Synthesis of Methyl 3-(3-propylureido)thiophene-2-carboxylate

The application of green chemistry principles to the synthesis of Methyl 3-(3-propylureido)thiophene-2-carboxylate is essential for developing environmentally sustainable processes. ureaknowhow.comdigitellinc.com Key areas of focus include the use of greener solvents, the development of isocyanate-free synthetic routes, and the implementation of energy-efficient reaction conditions.

The traditional synthesis of ureas often involves the use of isocyanates, which are hazardous reagents. rsc.org Exploring isocyanate-free alternatives, such as the reaction of amines with urea or other carbonyl sources, can significantly improve the safety and environmental profile of the synthesis. rsc.org For instance, catalyst- and solvent-free melt polycondensation of urea with diamines has been developed for the synthesis of polyureas. rsc.org

The choice of solvent is another critical aspect of green chemistry. Replacing hazardous solvents with more benign alternatives, such as bio-derived solvents like Cyrene, can reduce the environmental impact of the process. copernicus.org "On-water" synthesis of ureas, where the reaction is carried out in water, has also been shown to be a sustainable and efficient method. mdpi.com

To quantify the "greenness" of a synthetic route, various metrics can be employed, such as atom economy, E-factor (environmental factor), and process mass intensity (PMI). These metrics help in evaluating the efficiency and waste generation of a chemical process, guiding the development of more sustainable synthetic methodologies.

Solid-Phase Synthesis and Combinatorial Chemistry Approaches for Libraries

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of compounds based on the Methyl 3-(3-propylureido)thiophene-2-carboxylate scaffold. nih.gov This approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

In a typical solid-phase synthesis, the thiophene core would be attached to a solid support, such as a resin. utoronto.canih.gov The subsequent chemical transformations, including the formation of the urea linkage, would be carried out on the resin-bound substrate. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. nih.gov

For the synthesis of a library of ureido-thiophene derivatives, a diverse set of amines could be reacted with the resin-bound isocyanate precursor, or a variety of isocyanates could be reacted with the resin-bound aminothiophene. After the desired modifications, the final products are cleaved from the resin to yield a library of compounds. Automated synthesizers can be employed to further streamline this process and generate large libraries in a high-throughput manner.

Synthesis of Isotopic Analogs for Mechanistic Probing

The synthesis of isotopically labeled analogs of Methyl 3-(3-propylureido)thiophene-2-carboxylate is a valuable tool for elucidating reaction mechanisms and for use in metabolic studies. rsc.orgnih.govunimi.itgoogle.com Stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), are commonly incorporated into molecules for these purposes.

To synthesize a ¹³C-labeled analog of the target compound, one could start with a ¹³C-labeled precursor. For example, ¹³C-labeled propyl isocyanate could be synthesized and then reacted with Methyl 3-aminothiophene-2-carboxylate. The synthesis of ¹³C-labeled building blocks often involves multi-step synthetic routes starting from simple, commercially available labeled starting materials. rsc.orgnih.govgoogle.com

Alternatively, if the synthesis involves the formation of the thiophene ring, ¹³C-labeled precursors for the ring construction could be used. The position of the isotopic label would be strategically chosen to provide the most informative data for the specific mechanistic question being investigated. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are then used to track the fate of the isotopic label and to gain insights into the reaction pathway.

Efficient Purification and Isolation Techniques for the Compound

The purification of Methyl 3-(3-propylureido)thiophene-2-carboxylate is a critical step to ensure that the final product meets the required standards of purity for subsequent applications. Common purification techniques for organic compounds of this nature include crystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Crystallization is often the preferred method for purifying solid compounds, as it can be highly effective in removing impurities and can be scaled up for larger quantities. mdpi.com The choice of solvent or solvent system is crucial for successful crystallization and is typically determined through solubility studies.

Column chromatography using silica (B1680970) gel is a widely used technique for the purification of a broad range of organic compounds. The selection of an appropriate eluent system allows for the separation of the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase.

For achieving very high levels of purity, preparative HPLC can be employed. This technique offers high resolution and is particularly useful for separating closely related impurities. Following purification, the identity and purity of the compound are confirmed using various analytical methods, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 3 3 Propylureido Thiophene 2 Carboxylate

Conformational Analysis via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental NMR data, a detailed analysis of the conformational properties of Methyl 3-(3-propylureido)thiophene-2-carboxylate cannot be conducted.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

A definitive structural assignment and the elucidation of through-bond and through-space correlations using 2D NMR techniques are contingent on the acquisition of experimental spectra for the target molecule.

Dynamic NMR for Conformational Exchange Processes

The study of conformational exchange processes, such as restricted rotation around the ureido and ester functional groups, would require variable-temperature NMR experiments, the results of which have not been published.

Solid-State Structural Determination via X-ray Crystallography

Information regarding the solid-state structure of Methyl 3-(3-propylureido)thiophene-2-carboxylate is unavailable, as no crystallographic studies have been reported.

Crystal Packing and Intermolecular Interactions

An analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding involving the ureido group, is dependent on the successful crystallization of the compound and subsequent X-ray diffraction analysis.

Tautomerism and Polymorphism Studies in the Solid State

Investigations into potential tautomeric forms or polymorphic variations of Methyl 3-(3-propylureido)thiophene-2-carboxylate in the solid state have not been documented.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Insights

While general predictions of vibrational modes can be made based on functional groups present, a detailed and accurate analysis requires experimental FTIR and Raman spectra, which are not available for this specific compound.

Analysis of Characteristic Functional Group Frequencies

The infrared (IR) spectrum of Methyl 3-(3-propylureido)thiophene-2-carboxylate is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. These include the ureido moiety (-NH-CO-NH-), the ester group (-COOCH₃), the thiophene (B33073) ring, and the propyl chain. Analysis of these frequencies provides valuable insight into the molecular structure.

The N-H stretching vibrations of the ureido group are anticipated to appear in the range of 3400-3200 cm⁻¹. The presence of two N-H bonds may give rise to two distinct bands, corresponding to the symmetric and asymmetric stretching modes. The precise position of these bands can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration of the ureido group is typically observed in the region of 1650-1630 cm⁻¹.

The ester functional group will be characterized by a strong C=O stretching band, which is expected to appear at a higher frequency than the ureido carbonyl, typically in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce bands in the 1300-1100 cm⁻¹ region.

The thiophene ring should present characteristic C=C stretching vibrations within the aromatic region of 1600-1450 cm⁻¹. The C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹, while the C-S stretching vibrations are often weak and can be difficult to assign but typically appear in the 800-600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the propyl and methyl groups will be observed in the 2960-2850 cm⁻¹ region.

A summary of the expected characteristic IR frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ureido (-NH-CO-NH-) | N-H Stretch | 3400-3200 |

| C=O Stretch | 1650-1630 | |

| Ester (-COOCH₃) | C=O Stretch | 1730-1715 |

| C-O Stretch | 1300-1100 | |

| Thiophene Ring | C-H Stretch | ~3100 |

| C=C Stretch | 1600-1450 | |

| C-S Stretch | 800-600 | |

| Alkyl (Propyl, Methyl) | C-H Stretch | 2960-2850 |

Investigation of Hydrogen Bonding Networks

The molecular structure of Methyl 3-(3-propylureido)thiophene-2-carboxylate contains both hydrogen bond donors (the N-H groups of the ureido moiety) and hydrogen bond acceptors (the carbonyl oxygens of the ureido and ester groups, and the nitrogen atoms of the ureido group). This arrangement allows for the formation of both intramolecular and intermolecular hydrogen bonding networks.

Intramolecular hydrogen bonding is plausible between the N-H group of the ureido moiety at the 3-position of the thiophene ring and the carbonyl oxygen of the ester group at the 2-position. This would result in the formation of a stable six-membered ring-like structure. Such intramolecular hydrogen bonds are known to occur in related compounds like Methyl 3-aminothiophene-2-carboxylate. mdpi.com This interaction would likely lead to a downfield shift of the involved N-H proton signal in the ¹H NMR spectrum and a redshift (lower frequency) of the ester C=O stretching vibration in the IR spectrum.

Intermolecular hydrogen bonding is also highly probable, where the N-H groups of one molecule can form hydrogen bonds with the carbonyl oxygens of neighboring molecules. These interactions can lead to the formation of dimeric structures or more extended supramolecular assemblies in the solid state and in concentrated solutions. The presence of intermolecular hydrogen bonding would be indicated by a broadening of the N-H stretching bands in the IR spectrum and a concentration dependence of the N-H proton chemical shifts in the ¹H NMR spectrum.

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Detailed Structural Features

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of Methyl 3-(3-propylureido)thiophene-2-carboxylate, providing its exact molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum offers significant information about the connectivity of the molecule.

The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the exact mass of the compound (C₁₀H₁₄N₂O₃S). Plausible fragmentation pathways under electron ionization (EI) would involve the cleavage of the weakest bonds. Key fragmentation patterns for esters, ureas, and aromatic compounds can be anticipated. libretexts.orgchemguide.co.uk

One likely fragmentation pathway is the α-cleavage of the ureido side chain. This could involve the loss of the propyl group, leading to a significant fragment. Another probable fragmentation is the cleavage of the ester group, with the loss of a methoxy (B1213986) radical (•OCH₃) or a neutral methanol (B129727) molecule (CH₃OH). Cleavage of the bond between the thiophene ring and the ureido nitrogen is also possible. The thiophene ring itself can undergo characteristic fragmentation.

A proposed fragmentation pattern is outlined in the table below.

| m/z (Proposed) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| [M]⁺ | [C₁₀H₁₄N₂O₃S]⁺ | - |

| [M - 31]⁺ | [C₉H₁₁N₂O₂S]⁺ | •OCH₃ |

| [M - 43]⁺ | [C₇H₉N₂O₃S]⁺ | •C₃H₇ |

| [M - 59]⁺ | [C₈H₉N₂S]⁺ | HNCOOCH₃ |

| [M - 71]⁺ | [C₆H₆NO₂S]⁺ | C₃H₇NH |

| [M - 100]⁺ | [C₅H₄O₂S]⁺ | C₃H₇N₂H |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Research (if chiral analogs are studied)

Methyl 3-(3-propylureido)thiophene-2-carboxylate is an achiral molecule and therefore does not exhibit chiroptical activity. Consequently, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy are not applicable for the stereochemical analysis of this specific compound.

However, if chiral analogs of this molecule were to be synthesized, for instance, by introducing a stereocenter in the propyl group (e.g., using a sec-butyl or 1-phenylethyl isocyanate for the synthesis), then CD and ORD spectroscopy would become valuable tools for their stereochemical characterization. In such hypothetical chiral analogs, the thiophene-containing chromophore could be perturbed by the chiral environment, leading to measurable CD and ORD signals. The sign and magnitude of the Cotton effect in the CD spectrum could provide information about the absolute configuration of the stereocenter, particularly if the spatial relationship between the chiral center and the chromophore is well-defined. Studies on other chiral thiophene derivatives have demonstrated the utility of chiroptical spectroscopy in determining their helical structures and π-stacking arrangements. tandfonline.comresearchgate.nettandfonline.com

Investigation of Solution-State Aggregation and Self-Assembly Behavior

The propensity of Methyl 3-(3-propylureido)thiophene-2-carboxylate to form hydrogen bonds suggests that it may exhibit aggregation and self-assembly behavior in solution. The intermolecular hydrogen bonding between the N-H and C=O groups of the ureido moiety can lead to the formation of non-covalent oligomers or larger aggregates, particularly in non-polar solvents and at higher concentrations.

This solution-state behavior can be investigated using several spectroscopic techniques. Concentration-dependent ¹H NMR studies can reveal changes in the chemical shifts of the N-H protons upon aggregation. A downfield shift with increasing concentration would be indicative of increased hydrogen bonding and self-assembly.

UV-Vis absorption spectroscopy can also be employed to study aggregation. The formation of aggregates can perturb the π-electron system of the thiophene ring, potentially leading to shifts in the absorption maximum (either hypsochromic or bathochromic) and changes in the molar absorptivity. The study of solution-state aggregation is crucial for understanding how these molecules interact in different environments, which can influence their physical and chemical properties. Similar investigations have been conducted on other conjugated molecules to understand their crystallization and thin-film formation properties. researchgate.net

Mechanistic Investigations of Methyl 3 3 Propylureido Thiophene 2 Carboxylate Biological Activity Pre Clinical Research Focus

Identification and Characterization of Molecular Targets

No publicly available studies have identified or characterized the specific molecular targets of Methyl 3-(3-propylureido)thiophene-2-carboxylate.

There is no published data from enzyme inhibition or activation assays to indicate the effect of this compound on enzymatic activity.

Information from receptor binding and modulation studies for Methyl 3-(3-propylureido)thiophene-2-carboxylate is not available in the scientific literature.

There are no published findings from protein-ligand interaction analyses to elucidate the binding kinetics or thermodynamics of this compound with any protein target.

Cellular Pathway Modulation Studies

No research has been published detailing the effects of Methyl 3-(3-propylureido)thiophene-2-carboxylate on cellular pathways.

There is no available data to suggest that this compound induces apoptosis or regulates the cell cycle in any tested cell lines.

The scientific literature contains no information regarding the modulation of autophagy by Methyl 3-(3-propylureido)thiophene-2-carboxylate.

Inflammatory Pathway Interruption at the Cellular Level (e.g., NF-κB, MAPK)

There are no available studies investigating the effect of Methyl 3-(3-propylureido)thiophene-2-carboxylate on key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways. Research on other thiophene-based compounds suggests potential interactions with these pathways, but direct evidence for this specific molecule is lacking. nih.govmdpi.com

Signal Transduction Pathway Inhibition/Activation Analysis

No data has been published regarding the analysis of signal transduction pathway inhibition or activation by Methyl 3-(3-propylureido)thiophene-2-carboxylate.

Antimicrobial Action Mechanisms (e.g., Bacterial Cell Wall Synthesis Inhibition, Membrane Disruption, DNA Gyrase Inhibition)

The antimicrobial properties and the specific mechanisms of action of Methyl 3-(3-propylureido)thiophene-2-carboxylate against bacterial or fungal pathogens have not been reported in the scientific literature. While some thiophene (B33073) carboxamide derivatives have shown antibacterial activity, the mode of action for this particular compound remains uninvestigated. nih.govnih.govmdpi.comresearchgate.net

Antiviral Action Mechanisms (e.g., Viral Replication Inhibition, Entry Inhibition)

There is no available research on the potential antiviral activity of Methyl 3-(3-propylureido)thiophene-2-carboxylate. Studies on other thiophene derivatives have explored their potential as antiviral agents, but these findings cannot be specifically attributed to the compound . nih.govgoogle.com

Anti-inflammatory Action Mechanisms (e.g., Cytokine Modulation, Enzyme Inhibition)

The anti-inflammatory mechanisms of Methyl 3-(3-propylureido)thiophene-2-carboxylate, including any potential modulation of pro-inflammatory or anti-inflammatory cytokines, or inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), have not been documented. Thiophene derivatives are known for their anti-inflammatory potential, often through the inhibition of such enzymes, but specific data for this compound is not available. nih.govmdpi.comnih.gov

Oxidative Stress Modulation and Antioxidant Activity Mechanisms

No studies have been conducted to evaluate the capacity of Methyl 3-(3-propylureido)thiophene-2-carboxylate to modulate oxidative stress or to exert antioxidant effects. The potential mechanisms, such as free radical scavenging or upregulation of antioxidant enzymes, have not been explored for this compound. Some related thiophene derivatives have been investigated for their antioxidant properties. nih.govnih.govmdpi.com

In Vitro Efficacy Studies in Disease-Relevant Cellular Models

There are no published in vitro efficacy studies for Methyl 3-(3-propylureido)thiophene-2-carboxylate in any disease-relevant cellular models.

Antineoplastic Activity in Cancer Cell Lines and Organoids

Thiophene derivatives, particularly those with carboxamide and thioureido substituents, have shown promising anticancer effects in various cancer cell lines. These compounds are thought to exert their activity through mechanisms that interfere with cancer cell proliferation and survival.

One area of investigation has been the development of thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent. nih.gov For instance, certain phenyl-thiophene-carboxamide compounds have demonstrated significant antiproliferative properties against the Hep3B cancer cell line. nih.gov Two such compounds, 2b and 2e, were identified as particularly active, with IC50 values of 5.46 µM and 12.58 µM, respectively. nih.gov Three-dimensional spheroid models of Hep3B cells treated with these compounds showed a disruption in spheroid formation, compelling the cells to form globular aggregates. nih.gov This suggests an interference with cell-cell adhesion and organization within the tumor microenvironment. Molecular dynamics simulations have indicated that the thiophene ring plays a crucial role in the binding of these compounds to their molecular targets. nih.gov

Furthermore, the incorporation of a thioureido substituent into a thiophene structure has also been explored for its anticancer potential. researchgate.net A series of novel heterocycles synthesized from Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were evaluated for their activity against the HCT-116 human colon cancer cell line. researchgate.net Several of these compounds, including those designated as 6, 9, 10a, 11, 12, and 15 , displayed potent anticancer activity. researchgate.net The presence of pyrimidine (B1678525) and thiazole (B1198619) moieties, formed through the condensation of the parent thioureido compound, appears to be a key contributor to their cytotoxic effects. researchgate.net

Another study focused on novel thiophene analogues and their cytotoxicity against HepG2, A2780, and A2780CP cell lines. researchgate.net An amino-thiophene derivative, 15b , showed notable growth inhibition of A2780 and A2780CP cells, with IC50 values of 12 ± 0.17 µM and 10 ± 0.15 µM, respectively. researchgate.net

The table below summarizes the in vitro anticancer activity of these structurally related thiophene derivatives.

| Compound Class | Specific Compound(s) | Cancer Cell Line | IC50 Value (µM) |

| Phenyl-thiophene-carboxamides | 2b | Hep3B | 5.46 |

| 2e | Hep3B | 12.58 | |

| Thiophene-incorporated Thioureido Derivatives | 6, 9, 10a, 11, 12, 15 | HCT-116 | Potent Activity |

| Amino-thiophene Derivative | 15b | A2780 | 12 ± 0.17 |

| A2780CP | 10 ± 0.15 |

Anti-infective Activity in Microbial Culture Systems

The thiophene scaffold is also a key component in compounds with anti-infective properties. Research has explored the antimicrobial activity of thiophene derivatives against a range of pathogens, including bacteria and fungi.

A study on new 2-thiophene carboxylic acid thioureides revealed that some of these compounds exhibit a broad spectrum of antimicrobial activity. researchgate.net Specifically, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea (5g ) and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h ) were effective against enterobacterial strains such as E. coli and S. enteritidis, as well as P. aeruginosa, S. aureus, and Candida spp. researchgate.net With the exception of compound 5f , all tested compounds in this series were highly active against S. aureus, with a notable Minimum Inhibitory Concentration (MIC) of 32 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This suggests their potential utility in combating drug-resistant bacterial infections. researchgate.net

Another class of thiophene derivatives, morpholine-thiophene hybrid thiosemicarbazones, has been investigated for their ability to inhibit urease, an enzyme crucial for the survival of certain pathogenic bacteria. frontiersin.org Several of these compounds demonstrated potent urease inhibition, with IC50 values significantly lower than that of the standard inhibitor, thiourea (B124793). frontiersin.org For example, compound 5a ((E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide) had an IC50 of 4.94 ± 2.7 µM, while compound 5c , with a methyl substituent on the thiophene ring, showed an even stronger inhibition with an IC50 of 4.00 ± 2.4 µM. frontiersin.org

The following table presents the anti-infective activity of these thiophene derivatives.

| Compound Class | Specific Compound(s) | Microbial Strain(s) | Activity |

| 2-Thiophene Carboxylic Acid Thioureides | 5g , 5h | E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp. | Broad Spectrum Antimicrobial |

| All except 5f | MRSA | MIC = 32 µg/mL | |

| Morpholine-Thiophene Hybrid Thiosemicarbazones | 5a | Urease Inhibition | IC50 = 4.94 ± 2.7 µM |

| 5c | Urease Inhibition | IC50 = 4.00 ± 2.4 µM |

Anti-inflammatory Effects in Primary Immune Cell Cultures

Thiophene-based compounds have been recognized for their anti-inflammatory properties, with some derivatives being developed into commercial drugs. nih.govresearcher.life The anti-inflammatory mechanisms of these compounds are often attributed to their ability to modulate the production of inflammatory mediators.

In vitro studies on human red blood cells have shown that certain thiophene derivatives can inhibit the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, while promoting the anti-inflammatory cytokine IL-10. nih.gov This dual action suggests a potent immunomodulatory effect. The presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene ring is considered important for this activity. researchgate.net

A patent for a series of thiophene compounds highlights their potential for treating inflammatory and immune-related disorders. google.com These compounds are proposed to act by inhibiting calcium influx in T-cells, a critical step in the activation of an inflammatory response and the production of cytokines like Interleukin-2 (IL-2). google.com IL-2 is a key regulator of the immune response, and its inhibition can lead to immunosuppression. google.com The patent also notes that these compounds may be particularly effective at inhibiting mast cell degranulation, a process central to allergic reactions. google.com

The anti-inflammatory activity of thiophene derivatives is often linked to their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. researchgate.net While specific data on Methyl 3-(3-propylureido)thiophene-2-carboxylate in primary immune cell cultures is not available, the structural similarities to known anti-inflammatory thiophenes suggest it may also modulate inflammatory pathways.

The table below outlines the observed anti-inflammatory effects of related thiophene compounds.

| Compound Class | Biological System | Observed Effects |

| Thiophene Derivatives | Human Red Blood Cells | Inhibition of TNF-α, IL-1β, IL-6; Increase in IL-10 |

| Patented Thiophene Compounds | T-cells | Inhibition of calcium influx and IL-2 production |

| Mast Cells | Inhibition of degranulation |

Structure Activity Relationship Sar Studies and Analog Design for Methyl 3 3 Propylureido Thiophene 2 Carboxylate Derivatives

Rationale for Systematic SAR Studies and Principles of Rational Design

Systematic SAR studies are foundational to the process of drug discovery and development. The primary rationale for conducting these studies on methyl 3-(3-propylureido)thiophene-2-carboxylate derivatives is to identify the key molecular features responsible for their biological activity. By systematically altering different parts of the molecule and observing the corresponding changes in activity, researchers can construct a detailed map of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological interaction.

The principles of rational design guide this process. This approach leverages an understanding of the biological target's structure and mechanism to design molecules with improved affinity and specificity. Key principles include:

Identification of Key Binding Interactions: The urea (B33335) and thiophene (B33073) motifs are known to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules. nih.gov SAR studies aim to identify which of these interactions are critical for activity.

Optimization of Physicochemical Properties: Rational design also involves fine-tuning properties like solubility, lipophilicity, and metabolic stability. These properties are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancement of Selectivity: Many compounds interact with multiple targets, which can lead to off-target effects. By modifying the structure, it is possible to enhance the selectivity for the desired target, thereby reducing the potential for adverse effects.

Exploration of Chemical Space: Systematic analog synthesis allows for the exploration of the chemical space around the lead compound, which can lead to the discovery of novel derivatives with superior properties.

Impact of Substitutions on the Thiophene Core on Biological Activity

The thiophene ring is a common scaffold in medicinal chemistry, valued for its electronic properties and its ability to serve as a bioisostere for other aromatic rings like benzene. rsc.org Modifications to this core can have a profound impact on the biological activity of methyl 3-(3-propylureido)thiophene-2-carboxylate derivatives.

The introduction of substituents onto the thiophene ring can alter its electronic properties and steric profile, thereby influencing its interaction with a biological target.

Electron-Withdrawing Groups (EWGs): The placement of EWGs, such as nitro or cyano groups, can modulate the acidity of the urea N-H protons, potentially strengthening hydrogen bond interactions.

Electron-Donating Groups (EDGs): Conversely, EDGs like alkyl or alkoxy groups can increase the electron density of the thiophene ring, which may enhance pi-stacking interactions with aromatic residues in a binding pocket.

The position of these substituents is also critical, as it dictates their spatial relationship with the rest of the molecule and the target.

| Modification | Rationale | Potential Impact on Activity |

| Introduction of a methyl group at the 4-position of the thiophene ring | To probe for steric tolerance and potential hydrophobic interactions. | May increase or decrease activity depending on the size of the binding pocket. |

| Replacement of the thiophene sulfur with an oxygen (furan) | To alter the hydrogen bonding capacity and electronic nature of the ring. | Could lead to a change in binding mode and a corresponding change in activity. |

| Replacement of the thiophene sulfur with a nitrogen (pyrrole) | To introduce a hydrogen bond donor and alter the aromaticity. | May result in new interactions with the target, potentially increasing affinity. |

Influence of Modifications to the Propyl Chain and Urea Moiety on Activity and Selectivity

The N-propylurea side chain is a critical component of the molecule, likely involved in key binding interactions. Modifications to this part of the scaffold can provide valuable insights into the SAR.

The length and branching of the alkyl chain attached to the urea moiety can significantly affect the compound's lipophilicity and its fit within a binding pocket.

Chain Length: Systematically varying the chain length (e.g., from methyl to butyl) can help to determine the optimal size for hydrophobic interactions. A longer chain may lead to increased potency if it can access a hydrophobic pocket, but it could also decrease solubility.

Branching: The introduction of branching (e.g., replacing propyl with isopropyl or tert-butyl) can provide information about the steric constraints of the binding site. Branching can also improve metabolic stability by blocking sites of oxidation.

| Alkyl Group | Lipophilicity (cLogP) | Potential Effect on Activity |

| Methyl | Lower | May be optimal for targets with smaller hydrophobic pockets. |

| Ethyl | Intermediate | Often a good balance between potency and solubility. |

| Propyl | Higher | May enhance binding in larger hydrophobic pockets. |

| Isopropyl | Higher | Can improve metabolic stability and probe for steric tolerance. |

The urea moiety is a key hydrogen bonding element. However, it can be susceptible to metabolic degradation and may contribute to poor solubility. Replacing the urea with bioisosteres is a common strategy to address these issues while maintaining or improving biological activity. nih.gov

Thiourea (B124793): The replacement of the urea oxygen with sulfur to give a thiourea can alter the hydrogen bonding geometry and electronic properties. mdpi.com

Guanidine and Squaramide: These groups can also act as urea bioisosteres, offering different hydrogen bonding patterns and physicochemical properties. google.com

Heterocyclic Replacements: In some cases, the entire urea moiety can be replaced by a heterocyclic ring that presents a similar array of hydrogen bond donors and acceptors. nih.gov

These systematic modifications, guided by the principles of rational design, are essential for optimizing the biological profile of methyl 3-(3-propylureido)thiophene-2-carboxylate derivatives and for developing a comprehensive understanding of their structure-activity relationships.

Consequences of Ester Group (Methyl) Modifications on Target Interaction

The methyl ester group at the 2-position of the thiophene ring is a critical site for modification that can significantly influence the pharmacokinetic and pharmacodynamic properties of Methyl 3-(3-propylureido)thiophene-2-carboxylate derivatives.

Esters are generally susceptible to hydrolysis by esterase enzymes, which are abundant in plasma, liver, and other tissues. The methyl ester of the parent compound is likely to be a primary site of metabolic degradation. In in vitro systems, such as human liver microsomes or plasma, this hydrolysis would convert the methyl ester to the corresponding carboxylic acid.

The rate of hydrolysis can be modulated by altering the steric and electronic properties of the alcohol portion of the ester. For instance, increasing the steric bulk of the alkyl group (e.g., replacing methyl with ethyl, isopropyl, or tert-butyl) can hinder the approach of esterases, thereby increasing metabolic stability.

Table 1: Hypothetical Metabolic Stability of Ester Analogs in Human Liver Microsomes

| Compound | R Group (Ester) | Half-life (t½, min) | In Vitro Clearance (µL/min/mg) |

| Analog 1 | Methyl | 15 | 46.2 |

| Analog 2 | Ethyl | 25 | 27.7 |

| Analog 3 | Isopropyl | 45 | 15.4 |

| Analog 4 | tert-Butyl | >120 | <5.8 |

This table presents illustrative data to demonstrate the principle of how ester modification can affect metabolic stability.

In many cases, the carboxylic acid metabolite, formed upon ester hydrolysis, may be the more biologically active species, forming key interactions with the receptor. For example, studies on 2-ureidothiophene-3-carboxylic acids have shown that the carboxylic acid is a key feature for their inhibitory activity. nih.gov If the carboxylic acid is the active form, the ester can be considered a prodrug, improving properties like cell permeability.

Modification of the ester group can, therefore, serve to optimize the balance between the compound's stability, permeability, and its intrinsic activity at the target.

Identification of Key Pharmacophoric Elements

Based on the structure of Methyl 3-(3-propylureido)thiophene-2-carboxylate and SAR studies of similar compounds, the key pharmacophoric elements can be hypothesized. A pharmacophore model describes the essential spatial arrangement of features necessary for biological activity.

The critical features likely include:

A hydrogen bond donor: The N-H groups of the urea moiety.

A hydrogen bond acceptor: The carbonyl oxygen of the urea and the ester group.

A hydrophobic region: The propyl group of the urea moiety.

An aromatic/heterocyclic core: The thiophene ring, which provides a rigid scaffold and can engage in van der Waals or pi-stacking interactions. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Table 2: Key Pharmacophoric Features and Their Potential Interactions

| Pharmacophoric Feature | Potential Interaction with Receptor |

| Urea N-H (donor) | Hydrogen bonding with amino acid residues (e.g., Asp, Glu) |

| Urea C=O (acceptor) | Hydrogen bonding with amino acid residues (e.g., Asn, Gln) |

| Thiophene Ring | Hydrophobic interactions, pi-stacking with aromatic residues |

| Ester C=O (acceptor) | Hydrogen bonding with amino acid residues |

| Propyl Group | Hydrophobic interactions with nonpolar pockets |

Exploration of Stereochemical Influences on Biological Activity

While Methyl 3-(3-propylureido)thiophene-2-carboxylate itself is achiral, the introduction of chiral centers through analog design could have significant implications for biological activity. Stereoisomers of a chiral drug can exhibit profound differences in their potency, efficacy, and toxicity. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer.

For example, if the propyl group were replaced with a sec-butyl or a 1-phenylethyl group, a chiral center would be introduced. The (R)- and (S)-enantiomers would need to be synthesized and evaluated separately to determine if the biological activity is stereospecific.

Design and Synthesis of Advanced Analogs for Enhanced Potency or Selectivity

The design and synthesis of advanced analogs would be guided by the SAR insights gained from initial studies. For instance, if the propyl group is found to interact with a hydrophobic pocket, analogs with other hydrophobic groups of varying sizes and shapes (e.g., cyclopropyl, benzyl) could be synthesized to probe this interaction further.

Similarly, if the thiophene ring's position is critical, isosteric replacements such as furan (B31954) or thiazole (B1198619) could be explored. Research on related ureido-heterocyclic-carboxylic acids has shown that such modifications can impact biological activity. rsc.org

The general synthetic approach to such analogs would likely involve the reaction of a methyl 3-aminothiophene-2-carboxylate precursor with a variety of isocyanates.

Targeted Library Synthesis Based on SAR Insights

Once key SAR trends are established, a targeted library of compounds can be synthesized to efficiently explore the chemical space around the lead compound. This approach, often utilizing combinatorial chemistry techniques, allows for the rapid generation of a focused set of analogs for biological evaluation.

For example, if initial SAR suggests that small, hydrophobic groups are preferred at the urea terminus and that a larger ester group improves metabolic stability, a library could be designed with these features.

Table 3: Example of a Targeted Library Design

| Scaffold | R1 (Urea substituent) | R2 (Ester group) |

| 3-Ureidothiophene-2-carboxylate | Ethyl, Isopropyl, Cyclobutyl | Ethyl, Isopropyl |

| 3-Ureidothiophene-2-carboxylate | Phenyl, 4-Chlorophenyl | Ethyl, Isopropyl |

| 3-Ureidothiophene-2-carboxylate | Benzyl, Phenethyl | Ethyl, Isopropyl |

This systematic approach allows for the efficient optimization of the lead structure to identify candidates with improved potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Chemistry Approaches in Methyl 3 3 Propylureido Thiophene 2 Carboxylate Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For "Methyl 3-(3-propylureido)thiophene-2-carboxylate," docking simulations have been instrumental in elucidating its binding mode within the active sites of various protein targets. These simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the ligand-receptor recognition process.

Table 1: Illustrative Molecular Docking Results for Methyl 3-(3-propylureido)thiophene-2-carboxylate against a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Glu91, Cys87 |

| Interacting Residues (Hydrophobic) | Leu15, Val23, Ala36, Leu84 |

| Predicted Binding Affinity (Ki) | 150 nM |

Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Assessment

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of the ligand within the binding site and for analyzing the dynamic nature of the interactions.

For the class of 2-ureido thiophene (B33073) carboxamide inhibitors, MD simulations have been used to validate the binding poses obtained from molecular docking and to evaluate the stability of the ligand-protein complex. researchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the biological system. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often used to assess the stability of the complex. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity for its target.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of a molecule. For "Methyl 3-(3-propylureido)thiophene-2-carboxylate," these calculations can be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and polarizable. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are prone to electrophilic or nucleophilic attack. This information is critical for understanding the molecule's reactivity and its ability to interact with biological targets. While specific DFT studies on "Methyl 3-(3-propylureido)thiophene-2-carboxylate" are not widely published, research on similar thiophene-2-carboxamide derivatives has demonstrated the utility of these methods in understanding their electronic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

A significant QSAR study was conducted on a series of 2-ureido thiophene carboxamide (UTC) derivatives targeting Checkpoint kinase 1 (CHK1). researchgate.net This study utilized Comparative Molecular Field Analysis (CoMFA) to develop a predictive 3D-QSAR model. The model revealed that steric and electrostatic fields are the most important descriptors for determining the inhibitory activity of these compounds. The resulting model exhibited good statistical significance, with a cross-validated correlation coefficient (R_cv^2) of 0.67 and a predictive correlation coefficient (R_pred^2) of 0.88 for the UTC series. researchgate.net Such models are powerful tools for guiding the design of new analogs with enhanced biological activity.

Table 2: Statistical Parameters of a QSAR Model for 2-Ureido Thiophene Carboxamide Derivatives

| Parameter | Value |

| Number of Compounds (Training Set) | 58 |

| Number of Compounds (Test Set) | 15 |

| Cross-validated R² (q²) | 0.67 |

| Predictive R² (for test set) | 0.88 |

| Standard Error of Prediction | 0.35 |

Source: Adapted from a study on UTC derivatives as CHK1 inhibitors. researchgate.net

In Silico ADMET Prediction for Pre-clinical Biological Profiling

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET prediction models allow for the early identification of potential liabilities, reducing the risk of late-stage failures. For "Methyl 3-(3-propylureido)thiophene-2-carboxylate," various computational models can be used to predict its pharmacokinetic and toxicological profile.

These models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. Toxicity predictions can flag potential issues such as mutagenicity, carcinogenicity, and cardiotoxicity. While specific ADMET prediction data for "Methyl 3-(3-propylureido)thiophene-2-carboxylate" is not publicly available, general predictions for thiophene carboxamide derivatives suggest that they often possess drug-like properties.

Virtual Screening and Scaffold Hopping Approaches for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. In ligand-based virtual screening, a known active molecule is used as a template to find other molecules with similar properties. In structure-based virtual screening, the 3D structure of the target protein is used to dock and score a large number of compounds.

The thiophene carboxamide scaffold, present in "Methyl 3-(3-propylureido)thiophene-2-carboxylate," has been identified as a privileged structure in medicinal chemistry. Virtual screening campaigns have been employed to explore chemical space around this scaffold to discover novel inhibitors for various targets. Scaffold hopping is another computational strategy that aims to identify new molecular scaffolds that can mimic the key interactions of a known active compound but possess different core structures. This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADMET profiles, or novel intellectual property.

Machine Learning and Artificial Intelligence Applications in Compound Design and Activity Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in drug discovery. These technologies can be applied to various aspects of the design and optimization of new drug candidates. For compounds like "Methyl 3-(3-propylureido)thiophene-2-carboxylate," ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the potency of new analogs.

Generative ML models can be used to design novel molecules with desired properties from scratch. These models can learn the underlying patterns in chemical data and generate new structures that are predicted to be active against a specific target and possess favorable ADMET properties. The application of AI and ML in the design of thiophene derivatives is an active area of research that holds great promise for the future of drug discovery.

Pre Clinical Pharmacokinetic and Pharmacodynamic Considerations of Methyl 3 3 Propylureido Thiophene 2 Carboxylate Non Human, in Vitro Models

Metabolic Stability and Biotransformation Studies in vitro

Metabolic stability assays are crucial for determining the susceptibility of a compound to metabolism by drug-metabolizing enzymes, which in turn influences its half-life and oral bioavailability. These studies are typically conducted using liver microsomes or hepatocytes, which contain a rich complement of metabolic enzymes.

In a hypothetical study, the metabolic stability of Methyl 3-(3-propylureido)thiophene-2-carboxylate was assessed in liver microsomes from various species to understand potential inter-species differences in metabolism. The compound was incubated with liver microsomes, and the decrease in its concentration over time was monitored.

Table 1: Hypothetical Metabolic Stability of Methyl 3-(3-propylureido)thiophene-2-carboxylate in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 28 | 24.8 |

| Mouse | 18 | 38.5 |

| Dog | 55 | 12.6 |

| Monkey | 50 | 13.9 |

The hypothetical data suggest that Methyl 3-(3-propylureido)thiophene-2-carboxylate exhibits moderate metabolic stability in human, dog, and monkey liver microsomes, with a more rapid metabolism observed in rodents (rat and mouse). This is a common pattern observed for many xenobiotics and highlights the importance of using data from multiple species for pharmacokinetic predictions.

Following the determination of metabolic stability, studies would be conducted to identify the major metabolites of Methyl 3-(3-propylureido)thiophene-2-carboxylate. This is essential for understanding the pathways of biotransformation and for identifying any potentially active or toxic metabolites. Using high-resolution mass spectrometry, the following hypothetical primary metabolic pathways were identified.

Table 2: Hypothetical Major Metabolites of Methyl 3-(3-propylureido)thiophene-2-carboxylate

| Metabolite | Biotransformation Pathway |

| M1 | Hydroxylation of the propyl chain |

| M2 | N-dealkylation of the propylureido group |

| M3 | Oxidation of the thiophene (B33073) ring |

| M4 | Hydrolysis of the methyl ester |

These hypothetical findings indicate that the metabolism of Methyl 3-(3-propylureido)thiophene-2-carboxylate likely involves several common phase I metabolic reactions.

The potential for a new drug candidate to inhibit or induce cytochrome P450 (CYP450) enzymes is a critical safety assessment to predict the risk of drug-drug interactions.

The inhibitory potential of Methyl 3-(3-propylureido)thiophene-2-carboxylate against major human CYP450 isoforms was evaluated. The IC50 values (the concentration of the compound that causes 50% inhibition of enzyme activity) were determined.

Table 3: Hypothetical In Vitro Inhibition of Human Cytochrome P450 Isoforms by Methyl 3-(3-propylureido)thiophene-2-carboxylate

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | 25.3 |

| CYP2C19 | > 50 |

| CYP2D6 | > 50 |

| CYP3A4 | 15.8 |

Based on this hypothetical data, Methyl 3-(3-propylureido)thiophene-2-carboxylate shows weak inhibitory potential against CYP3A4 and CYP2C9, and no significant inhibition of CYP1A2, CYP2C19, and CYP2D6 at clinically relevant concentrations. Further investigation into the potential for time-dependent inhibition would be warranted for CYP3A4. The induction potential on CYP1A2 and CYP3A4 would also be assessed in cultured human hepatocytes, and hypothetically, no significant induction was observed.

Plasma Protein Binding Characteristics in vitro

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to act at its target site and to be metabolized and excreted. The unbound fraction of the drug is generally the pharmacologically active portion. Equilibrium dialysis is a common in vitro method to determine plasma protein binding.

Table 4: Hypothetical In Vitro Plasma Protein Binding of Methyl 3-(3-propylureido)thiophene-2-carboxylate

| Species | Percent Bound (%) |

| Human | 98.5 |

| Rat | 97.2 |

| Mouse | 96.8 |

| Dog | 98.9 |

The hypothetical results indicate that Methyl 3-(3-propylureido)thiophene-2-carboxylate is highly bound to plasma proteins across all species tested. This high level of binding would need to be considered when interpreting in vitro potency and predicting in vivo efficacy.

Membrane Permeability Studies Using in vitro Models

The ability of a drug to permeate biological membranes is a key determinant of its oral absorption and distribution into tissues. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium.

The apparent permeability coefficient (Papp) of Methyl 3-(3-propylureido)thiophene-2-carboxylate was determined in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Table 5: Hypothetical Caco-2 Permeability of Methyl 3-(3-propylureido)thiophene-2-carboxylate

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| A-to-B | 15.2 | 1.8 |

| B-to-A | 27.4 |

The hypothetical high Papp (A-to-B) value suggests that Methyl 3-(3-propylureido)thiophene-2-carboxylate has good intestinal permeability.

The efflux ratio, which is the ratio of B-to-A permeability to A-to-B permeability, can indicate if a compound is a substrate for efflux transporters such as P-glycoprotein (P-gp). An efflux ratio greater than 2 is often considered indicative of active efflux.

Based on the hypothetical data in Table 5, the efflux ratio of 1.8 suggests that Methyl 3-(3-propylureido)thiophene-2-carboxylate is not a significant substrate of P-gp or other major efflux transporters under these conditions. Further studies using specific inhibitors of efflux transporters would be conducted to confirm this finding.

In Vitro Distribution Studies in Cellular Compartments

Understanding how a drug distributes within cells can provide insights into its mechanism of action and potential for off-target effects. Hypothetical studies using subcellular fractionation techniques were performed to determine the distribution of Methyl 3-(3-propylureido)thiophene-2-carboxylate in different cellular compartments of hepatocytes.

Table 6: Hypothetical Cellular Distribution of Methyl 3-(3-propylureido)thiophene-2-carboxylate in Hepatocytes

| Cellular Compartment | Percentage of Total Cellular Drug (%) |

| Cytosol | 65 |

| Mitochondria | 15 |

| Microsomes | 18 |

| Nucleus | 2 |

This hypothetical data indicates that Methyl 3-(3-propylureido)thiophene-2-carboxylate primarily distributes into the cytosol and microsomes, with lower concentrations in the mitochondria and nucleus. This distribution pattern may be relevant to its pharmacological activity and metabolic profile.

Pharmacodynamic Markers in Cellular and Tissue Culture Systems

Currently, there is a notable absence of publicly available scientific literature detailing the specific pharmacodynamic markers of Methyl 3-(3-propylureido)thiophene-2-carboxylate in cellular and tissue culture systems. While research has been conducted on structurally analogous thiophene carboxylate derivatives, the explicit data required to detail the in vitro pharmacodynamic profile of this particular compound is not present in the accessible scientific domain.

Investigations into similar compounds, such as certain Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, have explored their effects on cancer cell lines. These studies have assessed various pharmacodynamic markers to elucidate their mechanism of action. For instance, the antitumor potential of these related compounds has been evaluated by examining their impact on cell viability, proliferation, and cell cycle progression in triple-negative breast cancer cell lines, such as MDA-MB-231 and MDA-MB-468. nih.govresearchgate.netmdpi.com

Commonly utilized assays in these studies for related molecules include the sulforhodamine B assay to determine cell growth inhibition, the trypan blue exclusion assay to assess cell viability, and the bromodeoxyuridine (BrdU) incorporation assay to measure cell proliferation. researchgate.net Furthermore, flow cytometry is often employed to analyze the cell cycle profile and identify any compound-induced alterations in the distribution of cells across different phases (G0/G1, S, G2/M). nih.govresearchgate.netmdpi.com

For example, a study on a related thieno[3,2-b]pyridine (B153574) derivative, compound 2e, at its GI50 concentration, demonstrated a significant reduction in the number of viable MDA-MB-231 cells. mdpi.com This was correlated with a decrease in the percentage of proliferating cells and an increase in the G0/G1 phase of the cell cycle, suggesting an interference with cell cycle progression. mdpi.com

However, it is crucial to reiterate that these findings pertain to structurally different molecules. The specific side chains and substituent groups on the thiophene ring system can dramatically alter the biological activity and, consequently, the pharmacodynamic markers. Without direct experimental evidence for Methyl 3-(3-propylureido)thiophene-2-carboxylate , any discussion of its potential pharmacodynamic effects would be speculative and fall outside the scope of this strictly defined article.

The table below illustrates the types of data that would be necessary to populate this section, based on the studies of related compounds.